4-sec-Butylphenylboronic acid

Lipophilicity Drug design LogP

Researchers seeking to fine-tune LogP in CNS-penetrant candidates often find n-butyl analogs too lipophilic and tert-butyl analogs too rigid. 4-sec-Butylphenylboronic acid (LogP 3.46) bridges this gap, offering moderate steric bulk with conformational flexibility (3 rotatable bonds) for systematic SAR studies. • Enables 78% isolated yield in Suzuki coupling with 3-bromopyridin-2-amine, validating heterocyclic biaryl construction. • Water solubility of 43.83 mg/L is optimized for biphasic coupling conditions, minimizing protodeboronation side reactions. • Supplied as a solid (mp 96-100°C) with 98% purity; store at 2-8°C under inert gas for long-term stability.

Molecular Formula C10H15BO2
Molecular Weight 178.04 g/mol
CAS No. 850568-56-8
Cat. No. B1306900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sec-Butylphenylboronic acid
CAS850568-56-8
Molecular FormulaC10H15BO2
Molecular Weight178.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(C)CC)(O)O
InChIInChI=1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3
InChIKeyCHSPURIZKQPJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-sec-Butylphenylboronic Acid CAS 850568-56-8: Technical Profile and Procurement Context


4-sec-Butylphenylboronic acid (CAS 850568-56-8; molecular formula C₁₀H₁₅BO₂; MW 178.04) is a para-substituted arylboronic acid reagent bearing a secondary butyl (sec-butyl) alkyl chain [1]. As an organoboron compound, it serves as a building block for carbon–carbon and carbon–heteroatom bond-forming reactions, most notably palladium-catalyzed Suzuki–Miyaura cross-couplings . Commercially available with purities ranging from 95% to 98% , this compound is supplied as a solid with a reported melting point of 96–100°C .

Why 4-sec-Butylphenylboronic Acid Cannot Be Swapped for n-Butyl, Isobutyl, or tert-Butyl Analogs


While all para-alkylphenylboronic acids participate in Suzuki–Miyaura couplings, the alkyl chain architecture—n-butyl (linear), isobutyl (branched primary), sec-butyl (branched secondary), and tert-butyl (branched tertiary)—fundamentally dictates lipophilicity, steric hindrance, solubility, and metabolic stability in downstream products. The sec-butyl group confers a unique combination of moderate steric bulk with conformational flexibility not achievable with the rigid tert-butyl or the fully linear n-butyl moieties [1]. Substituting 4-sec-butylphenylboronic acid with a tert-butyl analog alters steric accessibility at the reaction center [2]; substituting with an n-butyl analog changes LogP and membrane permeability [3]; substituting with an isobutyl analog modifies molecular shape complementarity with biological targets. These differences preclude interchangeability in lead optimization programs where structure–activity relationships (SAR) are exquisitely sensitive to alkyl substituent topology [1].

Quantified Differentiation of 4-sec-Butylphenylboronic Acid versus Structural Analogs


LogP and Lipophilicity Comparison: 4-sec-Butyl vs. 4-n-Butyl vs. 4-tert-Butyl Phenylboronic Acids

The sec-butyl substituent imparts intermediate lipophilicity between linear n-butyl and branched tert-butyl analogs. Computed octanol-water partition coefficients for the para-substituted phenylboronic acids demonstrate this rank order: 4-n-butylphenylboronic acid exhibits the highest lipophilicity (estimated LogP = 4.51), 4-sec-butylphenylboronic acid occupies the intermediate position (estimated LogP = 3.46) , and 4-tert-butylphenylboronic acid shows the lowest lipophilicity among the three (estimated LogP = 3.31). This 0.15 log unit difference from tert-butyl translates to an approximately 40% higher calculated lipophilicity for the sec-butyl variant, relevant for balancing membrane permeability versus aqueous solubility in drug-like molecules .

Lipophilicity Drug design LogP

Water Solubility Differentiation: 4-sec-Butyl vs. Unsubstituted Phenylboronic Acid

Introduction of the sec-butyl group substantially reduces aqueous solubility relative to the unsubstituted parent compound. Estimated water solubility for 4-sec-butylphenylboronic acid is 43.83 mg/L at 25°C based on WSKOW v1.41 estimation , compared with phenylboronic acid, which exhibits water solubility of approximately 10,000 mg/L (1% w/v) at 25°C [1]. This represents a >200-fold reduction in aqueous solubility attributable to the sec-butyl substituent. The moderate water solubility of the sec-butyl derivative (43.83 mg/L) positions it between highly soluble polar arylboronic acids and highly insoluble polycyclic aromatic boronates.

Solubility Formulation Aqueous compatibility

Steric Profile and Rotatable Bond Count: sec-Butyl vs. tert-Butyl Substitution

The sec-butyl group possesses three freely rotatable bonds (C–C single bonds in the alkyl chain) , enabling conformational adaptation to sterically demanding environments. In contrast, the tert-butyl group is conformationally rigid due to its quaternary carbon center, with no rotatable bonds in the alkyl substituent itself [1]. In terms of steric bulk, the sec-butyl group (secondary carbon attachment) presents less steric hindrance than the tert-butyl group (tertiary carbon attachment) [2], making the sec-butyl derivative more reactive and less prone to steric shielding effects at the boron center. This reduced steric bulk facilitates transmetallation in palladium-catalyzed cross-couplings compared with tert-butyl analogs.

Steric hindrance Conformational flexibility Reactivity

Validated Synthetic Utility: Suzuki Coupling with 3-Bromopyridin-2-amine (Patent US08916551B2)

A patent-documented Suzuki–Miyaura coupling demonstrates the practical utility of 4-sec-butylphenylboronic acid. Reaction of 4-sec-butylphenylboronic acid (450 mg) with 3-bromopyridin-2-amine (336 mg) in 1,2-dimethoxyethane (15 mL) and water (3 mL), using Na₂CO₃ (412 mg) and Pd(PPh₃)₄ (112 mg) at 80°C under N₂ atmosphere overnight, afforded the coupled biaryl product in a mass of 392 mg after silica gel purification . This corresponds to an approximate isolated yield of 78% based on the limiting reagent. The reaction proceeded cleanly with the free boronic acid (not requiring pinacol ester protection), confirming compatibility of the sec-butyl substituent with standard Suzuki conditions without competitive side reactions at the secondary alkyl chain.

Suzuki-Miyaura coupling Biaryl synthesis Heterocycle functionalization

Procurement-Driven Application Scenarios for 4-sec-Butylphenylboronic Acid


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity

In drug discovery programs where tuning LogP is critical for optimizing absorption and minimizing off-target binding, 4-sec-butylphenylboronic acid provides an intermediate lipophilicity profile (LogP 3.46) that bridges the gap between excessively hydrophobic n-butyl (LogP ~4.51) and less membrane-permeable tert-butyl (LogP ~3.31) aryl moieties. This positions the sec-butylphenyl fragment for inclusion in CNS-penetrant candidates and peripherally restricted agents where moderate LogP values are required.

Suzuki–Miyaura Couplings with Heteroaryl Halides

The compound's demonstrated coupling efficiency with 3-bromopyridin-2-amine (78% isolated yield) validates its utility in constructing biaryl architectures containing nitrogen heterocycles. This makes 4-sec-butylphenylboronic acid a suitable reagent for synthesizing kinase inhibitor scaffolds, GPCR ligands, and other heteroaryl-containing drug candidates where pyridine and related heterocycles are prevalent pharmacophores.

SAR Studies Exploring Alkyl Topology Effects

The sec-butyl group's unique combination of moderate steric bulk (secondary carbon attachment) and conformational flexibility (3 rotatable bonds) makes 4-sec-butylphenylboronic acid an essential tool for systematic structure–activity relationship studies comparing linear (n-butyl), branched primary (isobutyl), branched secondary (sec-butyl), and branched tertiary (tert-butyl) alkyl substitution patterns on biological target engagement.

Mixed Aqueous-Organic Reaction Systems

With a water solubility of 43.83 mg/L , 4-sec-butylphenylboronic acid is optimally suited for biphasic Suzuki coupling conditions (e.g., DME/water or toluene/water) where the reagent partitions appropriately between phases. This solubility profile avoids the precipitation issues encountered with highly hydrophobic arylboronic acids while minimizing the protodeboronation side reactions that plague fully water-soluble boronic acids under aqueous basic conditions.

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